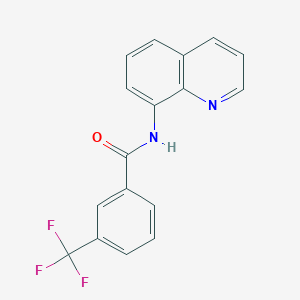
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide: is a compound that features a quinoline ring attached to a benzamide moiety with a trifluoromethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of Benzamide Moiety: The quinoline derivative is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline ring or the benzamide moiety, leading to the formation of quinoline N-oxide or benzamide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, potentially leading to the formation of dihydroquinoline or difluoromethyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological processes involving quinoline derivatives.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(trifluoromethyl)benzamide: Lacks the quinoline ring, affecting its overall reactivity and applications.
Uniqueness
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the quinoline ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C17H11F3N2O |
|---|---|
Molekulargewicht |
316.28 g/mol |
IUPAC-Name |
N-quinolin-8-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-7-1-5-12(10-13)16(23)22-14-8-2-4-11-6-3-9-21-15(11)14/h1-10H,(H,22,23) |
InChI-Schlüssel |
QDFRMMKPHPTTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)

![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)
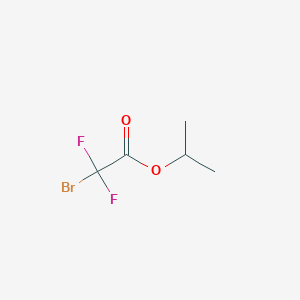
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
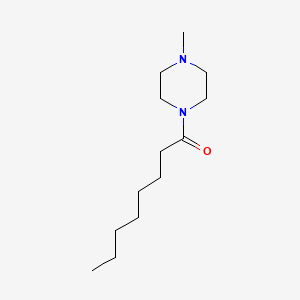
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)
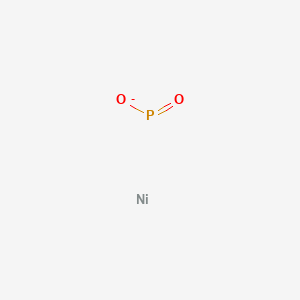
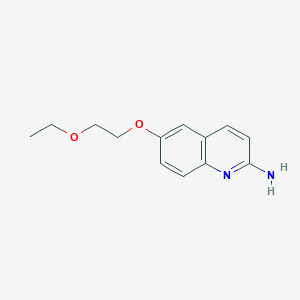
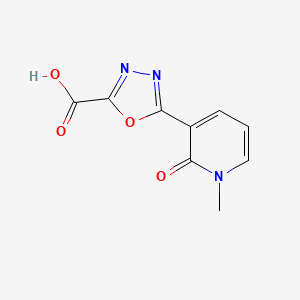
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)

